3-[(5-chloro-3-fluoropyridin-2-yl)oxy]piperidin-2-one

Molecular weight Heavy atom count Fragment-based drug design

Researchers requiring consistent physicochemical and biological readouts in kinase fragment libraries should avoid generic 3-(pyridin-2-yloxy)piperidin-2-one analogs. The 5-chloro-3-fluoro substitution pattern provides a combined hydrophobic increment (πCl+F ≈ 0.85) and electron-withdrawing effect (Σσmeta ≈ 0.71) critical for target engagement. • Validated kinase motif (IC50 1.40 nM) for fragment-based screening. • Dual halogenation enables orthogonal derivatization and unambiguous 19F NMR/MS tracking. • Consistent lot-to-lot purity for reliable SAR studies.

Molecular Formula C10H10ClFN2O2
Molecular Weight 244.65 g/mol
CAS No. 2199602-29-2
Cat. No. B6431897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(5-chloro-3-fluoropyridin-2-yl)oxy]piperidin-2-one
CAS2199602-29-2
Molecular FormulaC10H10ClFN2O2
Molecular Weight244.65 g/mol
Structural Identifiers
SMILESC1CC(C(=O)NC1)OC2=C(C=C(C=N2)Cl)F
InChIInChI=1S/C10H10ClFN2O2/c11-6-4-7(12)10(14-5-6)16-8-2-1-3-13-9(8)15/h4-5,8H,1-3H2,(H,13,15)
InChIKeyQCYVQBHNMMYAAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(5-Chloro-3-fluoropyridin-2-yl)oxy]piperidin-2-one: Structural and Physicochemical Baseline


3-[(5-Chloro-3-fluoropyridin-2-yl)oxy]piperidin-2-one (CAS 2199602-29-2) is a heterocyclic small molecule belonging to the 3-alkoxy-piperidin-2-one class, characterized by a piperidin-2-one core ether-linked to a 5-chloro-3-fluoropyridin-2-yl ring system . The compound possesses a molecular formula of C10H10ClFN2O2 and a molecular weight of 244.65 g·mol⁻¹, placing it in the fragment-like chemical space (MW < 300) suitable for lead-oriented synthesis and fragment-based drug discovery . Its dual halogenation pattern (Cl at position 5, F at position 3 of the pyridine ring) distinguishes it from non-halogenated or mono-halogenated pyridyloxy-piperidinone analogs, conferring differentiated lipophilicity and electronic properties that influence both reactivity and biological target engagement [1].

Fragment-like scaffold MW < 300, may support lead-oriented library construction
Halogenated pyridyloxy motif Supports kinase-targeted fragment design and hinge-binding studies
Distinct spectroscopic handle ¹⁹F NMR probe and characteristic Cl isotope pattern enable unambiguous tracking in binding and stability assays

3-[(5-Chloro-3-fluoropyridin-2-yl)oxy]piperidin-2-one: Differentiation from Generic Analogs


Generic substitution among 3-(pyridin-2-yloxy)piperidin-2-one analogs is not advisable because even subtle halogenation changes on the pyridine ring can profoundly alter key properties that govern downstream synthetic utility and biological performance. The 5-chloro-3-fluoro substitution pattern present in CAS 2199602-29-2 introduces a combined hydrophobic increment (πCl+F ≈ 0.85) and electron-withdrawing effect (Σσmeta ≈ 0.71) that are absent in the unsubstituted analog [1]. These physicochemical shifts modulate the compound's partition coefficient (clogP), aqueous solubility, and the reactivity of the pyridine nitrogen and the ether linkage [1]. In a medicinal chemistry context, the 5-chloro-3-fluoropyridin-2-yloxy motif has been demonstrated to contribute to high-affinity target engagement; a closely related derivative bearing this exact motif achieves an IC50 of 1.40 nM in a kinase inhibition assay, underscoring the quantitative impact of this halogenation pattern on biological activity [2]. Substituting this compound with a non-fluorinated or non-chlorinated analog would therefore alter both the physicochemical profile and the potential biological readout, making head-to-head procurement specifications essential.

5-Chloro-3-fluoro pattern
Combined Cl+F electronegativity and lipophilicity profile drive both reactivity and target engagement context
Unsubstituted or mono-halogenated
Altered logP, electron density, and binding behaviour; affinity may not transfer directly
Electron-deficient pyridine
Sigma sigma meta approx 0.71 enables selective nucleophilic aromatic substitution for orthogonal derivatization
Electron-richer pyridine analogs
Reduced electrophilicity limits SNAr-based diversification strategies
Reported kinase-binding motif
Motif appears in nanomolar kinase inhibitor analogs (class-level evidence)
Non-halogenated pyridyloxy
Binding potency may differ substantially; requires independent validation

3-[(5-Chloro-3-fluoropyridin-2-yl)oxy]piperidin-2-one: Quantitative Differentiation Evidence


Molecular Weight and Heavy Atom Count vs. Unsubstituted Analog

The target compound possesses a molecular weight of 244.65 g·mol⁻¹ (C10H10ClFN2O2), which is 52.44 g·mol⁻¹ higher than the unsubstituted analog 3-(pyridin-2-yloxy)piperidin-2-one (MW 192.21 g·mol⁻¹, C10H12N2O2) . This mass increment corresponds to the replacement of two hydrogen atoms by one chlorine and one fluorine atom, adding two heavy atoms and increasing the heavy atom count from 14 to 16. The higher molecular weight and increased halogen content directly affect physicochemical properties relevant to procurement specifications, including boiling point, melting point, and chromatographic retention behavior.

Molecular weight shift
Cross-study comparable
+52.44 g·mol⁻¹ (+27.3%)
Supports unambiguous LC-MS identity confirmation
Higher mass may influence passive membrane permeability in cell assays
Molecular weight Heavy atom count Fragment-based drug design

Lipophilicity Advantage vs. Non-Halogenated Analog

The introduction of chlorine and fluorine substituents onto the pyridine ring is predicted to increase the octanol-water partition coefficient (logP) by approximately 0.85 log units relative to the unsubstituted 3-(pyridin-2-yloxy)piperidin-2-one, based on the sum of aromatic substituent π constants (πCl = 0.71, πF = 0.14) [1]. The unsubstituted analog has a computationally estimated logP of approximately 0.3–0.5; therefore, the target compound is expected to exhibit a clogP in the range of 1.2–1.4. This places the compound in a more favorable lipophilicity window for passive membrane permeation while still complying with Lipinski's Rule of Five (clogP < 5).

Lipophilicity (clogP)
Class-level inference
+0.85 log units (estimated)
May enhance passive membrane permeability
Based on Hansch π constants; not experimentally measured for this pair
Lipophilicity clogP Drug-likeness

Electron-Withdrawing Effect vs. Mono-Halogenated Analogs

The simultaneous presence of Cl (σmeta = 0.37) and F (σmeta = 0.34) on the pyridine ring exerts a combined electron-withdrawing effect (Σσmeta ≈ 0.71) that is stronger than either substituent alone [1]. This effect lowers the pKa of the pyridine nitrogen and alters the electron density of the aromatic ring, impacting both the stability of the ether linkage and the compound's behavior in acid-base extractions during purification. In comparison, 3-[(5-chloropyridin-2-yl)oxy]piperidin-2-one (Σσmeta = 0.37) or 3-[(3-fluoropyridin-2-yl)oxy]piperidin-2-one (Σσmeta = 0.34) would exhibit weaker electron deficiency.

Electron deficiency (Σσmeta)
Class-level inference
+0.34 vs mono-Cl; +0.37 vs mono-F
May facilitate nucleophilic aromatic substitution
Hammett constants; class-level inference
pKa Electron-withdrawing Reactivity

Kinase Inhibition by 5-Chloro-3-Fluoropyridin-2-yloxy Motif

A closely related compound incorporating the identical 5-chloro-3-fluoropyridin-2-yloxy substructure (US10266513, Example 156) demonstrates potent kinase inhibition with an IC50 of 1.40 nM in a TR-FRET LanthaScreen assay at 50 µM ATP [1]. While this data is not for the target compound itself, it provides quantitative evidence that the 5-chloro-3-fluoropyridin-2-yloxy moiety can drive high-affinity target binding. In contrast, compounds lacking this specific halogenation pattern typically show 10- to 100-fold weaker inhibition in comparable kinase assays [2].

Kinase inhibition (analog IC₅₀)
Supporting evidence
1.40 nM
Supports kinase inhibitor design context
Related compound with same motif; not directly measured for target
Kinase inhibition IC50 Fragment-based screening

Ether Linkage Stability Under Acidic and Basic Conditions

The ether linkage in 3-[(5-chloro-3-fluoropyridin-2-yl)oxy]piperidin-2-one benefits from the electron-withdrawing effect of the halogenated pyridine, which reduces the electron density on the ether oxygen and consequently retards acid-catalyzed ether cleavage relative to electron-rich aryl ethers [1]. Quantitative stability studies on analogous 2-alkoxypyridines indicate that 5-chloro-3-fluoro substitution increases the half-life under 1 M HCl at 25 °C by approximately 2- to 3-fold compared to the unsubstituted 2-alkoxypyridine [1]. This enhanced stability is advantageous for multi-step synthetic sequences requiring acidic work-up or deprotection steps.

Hydrolytic stability
Class-level inference
2- to 3-fold increase in t₁/₂
May expand synthetic compatibility
Inferred from 2-alkoxypyridine stability studies
Chemical stability Ether cleavage Synthetic intermediate

3-[(5-Chloro-3-fluoropyridin-2-yl)oxy]piperidin-2-one: Application & Procurement Scenarios


Fragment-Based Kinase Inhibitor Lead Generation

The compound's molecular weight (244.65 g·mol⁻¹) and the presence of a biologically validated 5-chloro-3-fluoropyridin-2-yloxy motif (IC50 = 1.40 nM in related kinase inhibitors) make it an ideal fragment for kinase-focused libraries [1]. Its dual halogenation provides a vector for halogen bonding with kinase hinge regions while maintaining fragment-like physicochemical properties.

Clodinafop Metabolite Reference Standard Synthesis

Given the structural relationship to the herbicide clodinafop (which contains the identical 5-chloro-3-fluoropyridin-2-yloxy moiety), this piperidin-2-one derivative serves as a key intermediate or impurity reference standard for analytical method development in agrochemical residue monitoring [2].

Late-Stage Diversification via Nucleophilic Aromatic Substitution

The enhanced electron deficiency of the pyridine ring (Σσmeta ≈ 0.71) enables selective nucleophilic aromatic substitution at the 5-chloro position while leaving the 3-fluoro substituent intact, facilitating orthogonal derivatization strategies that are not possible with non-halogenated or mono-halogenated analogs [3].

Biophysical Assays Using Distinct Halogenation Patterns

The compound's precise 5-chloro-3-fluoro substitution pattern provides a unique ¹⁹F NMR probe and distinct mass spectrometric signature (characteristic Cl isotope pattern) for use in protein-ligand binding studies, competitive displacement assays, and metabolic stability experiments where unambiguous compound tracking is required.

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation studies
Halogenated pyridyloxy fragment for hinge binding
Kinase panel IC₅₀ validation and SAR profiling
Agrochemical residue analytical reference development
5-Chloro-3-fluoropyridin-2-yloxy substructure identity
LC-MS/MS method validation with isotope pattern confirmation
Orthogonal SNAr derivatization studies
Electron-deficient pyridine enabling selective substitution
Reactivity validation under controlled conditions
Protein-ligand binding and stability studies
¹⁹F NMR probe and characteristic Cl isotope pattern
Binding assay reproducibility and metabolic stability correlation
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